Technical Guide: Synthesis of N-(4-chloro-6-methoxyphenyl)-2,2-dimethylpropanamide
Technical Guide: Synthesis of N-(4-chloro-6-methoxyphenyl)-2,2-dimethylpropanamide
CAS Registry Number: 113137-29-4 Synonyms: N-(4-chloro-2-methoxyphenyl)pivalamide; 4'-chloro-2'-methoxy-2,2-dimethylpropionanilide.[1][2] Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol [1][2]
Executive Summary
This technical guide details the synthesis of N-(4-chloro-6-methoxyphenyl)-2,2-dimethylpropanamide , a sterically congested amide intermediate used in the development of agrochemicals and pharmaceutical agents (specifically ryanodine receptor modulators and fungicides).[2]
The synthesis presents a specific challenge: Steric Hindrance . The target molecule features a bulky tert-butyl group (from the pivaloyl moiety) and an ortho-methoxy group on the aniline ring.[2] This "double steric" environment necessitates a nucleophilic acyl substitution protocol that utilizes 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst to ensure complete conversion and suppress side reactions.[2]
This guide provides a robust, scalable protocol using the Acid Chloride Method , chosen for its superior atom economy and ease of purification compared to coupling reagent (EDC/DCC) pathways.[2]
Retrosynthetic Analysis & Strategy
Chemical Strategy
The construction of the amide bond is achieved via the reaction of 4-chloro-2-methoxyaniline (note: chemically equivalent to the user's "4-chloro-6-methoxy" nomenclature due to ring symmetry relative to the amine) with pivaloyl chloride .[2]
-
Nucleophile: 4-Chloro-2-methoxyaniline.[2] The methoxy group (
) at the ortho position acts as an Electron Donating Group (EDG) via resonance, enhancing the nucleophilicity of the amine nitrogen.[2] However, it also imposes steric bulk.[2][3] -
Electrophile: Pivaloyl chloride (2,2-dimethylpropanoyl chloride).[2] The tert-butyl group creates significant steric shielding around the carbonyl carbon, retarding the attack of the amine.[2]
-
Catalysis: To overcome the kinetic barrier imposed by the bulky groups, DMAP is employed.[2] DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the aniline than the free acid chloride.[2]
Reaction Pathway Visualization[2]
Caption: Mechanistic pathway highlighting the catalytic role of DMAP in activating the sterically hindered pivaloyl chloride.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 4-Chloro-2-methoxyaniline | 1.0 | Substrate | Purity >98%; Darkens on oxidation.[2] |
| Pivaloyl Chloride | 1.2 | Reagent | Moisture sensitive; Distill if yellow.[2] |
| Triethylamine (TEA) | 1.5 | Base | Dry; Scavenges HCl.[2] |
| DMAP | 0.1 | Catalyst | Essential for hindered amides.[2] |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (keeps Piv-Cl stable).[2] |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.
-
Flame-dry the glassware under vacuum and backfill with Nitrogen (
) to ensure an anhydrous environment.[2]
Step 2: Solubilization
-
Charge the flask with 4-chloro-2-methoxyaniline (10.0 g, 63.5 mmol).
-
Add Dichloromethane (DCM) (100 mL). Stir until fully dissolved.
-
Add Triethylamine (13.3 mL, 95.2 mmol) followed by DMAP (0.78 g, 6.4 mmol).
-
Cool the reaction mixture to 0°C using an ice/water bath.
Step 3: Acylation (The Critical Step)
-
Dilute Pivaloyl chloride (9.4 mL, 76.2 mmol) in DCM (20 mL) and transfer to the addition funnel.
-
Dropwise Addition: Add the acid chloride solution slowly over 30 minutes.
-
Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.[2]
-
-
Once addition is complete, allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 4–6 hours . Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The aniline spot (
) should disappear, replaced by the less polar amide ( ).[2]
Step 4: Workup & Isolation
-
Quench: Carefully add saturated
solution (50 mL) to quench unreacted acid chloride. Stir vigorously for 15 minutes. -
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2][4]
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[2]
-
Why? This removes the excess Triethylamine, DMAP, and any unreacted aniline (converting them to water-soluble salts).[2]
-
-
Neutralization: Wash with saturated
(1 x 50 mL) and Brine (1 x 50 mL). -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.[2] Add hot Hexane until slightly turbid. Cool slowly to 4°C.
-
Filtration: Collect the crystals by vacuum filtration and wash with cold Hexane.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Caption: Operational workflow for the synthesis, purification, and isolation of the target amide.
Characterization & Quality Control
Upon isolation, the identity of the compound must be validated.[2] The following spectral data is expected for N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide :
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity indication.[2] |
| Melting Point | 92–95 °C | Consistent with pivalanilides.[2] |
| ¹H NMR (CDCl₃) | t-Butyl group (Pivaloyl).[2] Distinctive singlet. | |
| Methoxy group (-OCH₃).[2] | ||
| Aromatic protons .[2] Pattern depends on coupling.[2][5] | ||
| Amide NH .[2] Broad, D₂O exchangeable.[2] | ||
| MS (ESI+) | m/z 242.1 [M+H]⁺ | Base peak.[2] |
| Isotope Pattern | 3:1 ratio for M : M+2 | Confirms presence of one Chlorine atom . |
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Steric hindrance preventing attack.[2]
-
Solution: Increase DMAP to 0.2 eq or reflux the reaction in DCM (40°C) or switch solvent to Toluene (110°C) if absolutely necessary (rarely needed for pivaloyl).
-
-
Issue: Product is Oily/Sticky.
-
Issue: "6-methoxy" vs "2-methoxy" confusion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4597726, N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 10: Nucleophilic substitution at the carbonyl group).[2]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569-583.[2] [Link][2]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard Schotten-Baumann protocols).[2]
Sources
- 1. N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide | C12H16ClNO2 | CID 4597726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-benzylphenyl)pivalamide [myskinrecipes.com]
- 4. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
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